2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol
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Overview
Description
2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol is an organic compound characterized by the presence of both alkyne and alcohol functional groups. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol typically involves the alkylation of a suitable precursor with propargyl bromide. One common method is the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propargyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Propargyl bromide is a common reagent for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Sonogashira cross-coupling reactions.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol exerts its effects involves its ability to act as a photosensitizer. It can generate singlet oxygen (¹O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways . These reactive oxygen species can then participate in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-ol, 2-methyl-:
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Used in similar synthetic applications, particularly in Sonogashira cross-coupling reactions.
Properties
CAS No. |
65624-43-3 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-methyl-5-prop-2-ynoxypent-3-yn-2-ol |
InChI |
InChI=1S/C9H12O2/c1-4-7-11-8-5-6-9(2,3)10/h1,10H,7-8H2,2-3H3 |
InChI Key |
NGJREHMNEZXDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CCOCC#C)O |
Origin of Product |
United States |
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